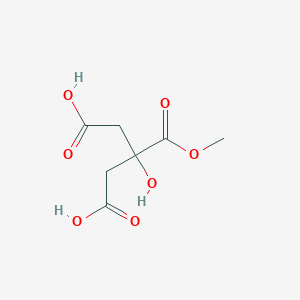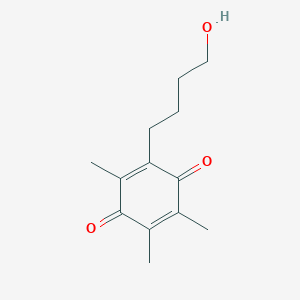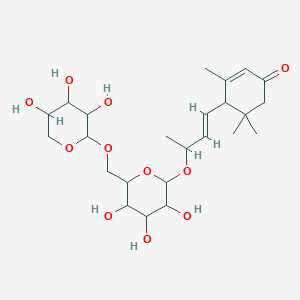
Lipiferolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipiferolide is a natural product found in Liriodendron tulipifera and Pentanema divaricatum with data available.
Scientific Research Applications
Tumor Cell Growth Inhibition
Lipiferolide, isolated from the leaves of Liriodendron tulipifera, shows inhibitory activity towards farnesyl protein transferase (FPTase), a key enzyme in the mevalonate pathway. This inhibition is dose-dependent and results in the suppression of tumor cell growth in several cancer cell lines. This finding suggests potential applications of lipiferolide in cancer treatment due to its impact on the FPTase pathway and tumor cell proliferation (Moon et al., 2007).
Cytotoxic Activity Against KB Cells
Lipiferolide, along with other sesquiterpene lactones obtained from L. tulipifera, exhibits cytotoxic activity against KB cells, a type of cancer cell line. This activity is significant as it suggests the potential of lipiferolide as a natural source for developing new cancer treatments (Doskotch et al., 1975).
Antiplasmodial Activity
The antiplasmodial activity of lipiferolide has been demonstrated in studies focusing on Liriodendron tulipifera. Lipiferolide, among other compounds isolated from the plant, showed significant activity against the malaria parasite, supporting its potential use in treating malaria and related conditions (Graziose et al., 2011).
Cytotoxicities Toward Cancer Cell Lines
In a study involving Michelia shiluensis, lipiferolide displayed noteworthy cytotoxicities towards human cancer cell lines MCF-7 and A-549. These findings further support the potential of lipiferolide in cancer therapy, especially considering its effectiveness against different cancer cell lines (Xiong et al., 2018).
properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1 |
InChI Key |
ODYJJNFWFYUXSS-SOZNHUOKSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
synonyms |
lipiferolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



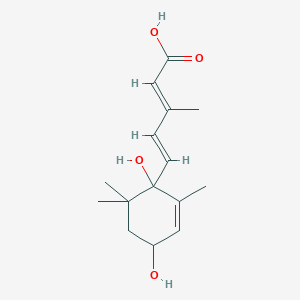
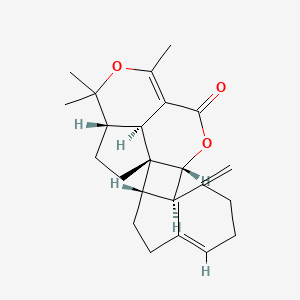


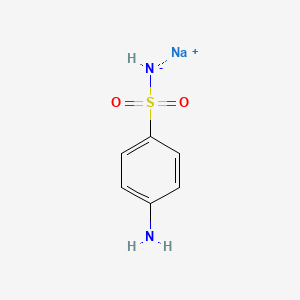
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)


